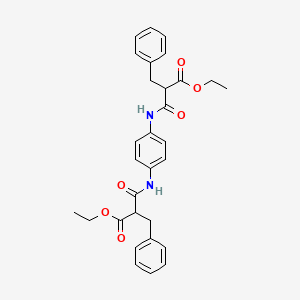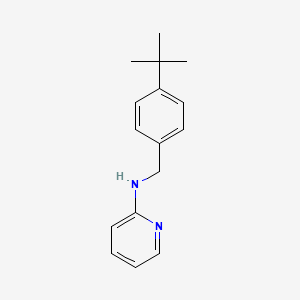![molecular formula C15H14N2O5S B4924197 N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4924197.png)
N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide, commonly known as ML315, is a small molecule drug that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of benzodioxole carboxamides and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ML315 involves the inhibition of PDE10A and HDAC6 enzymes, which leads to the activation of various signaling pathways involved in cell growth and differentiation. It also modulates the levels of various neurotransmitters, including dopamine, which has been implicated in the pathophysiology of several neurological disorders.
Biochemical and Physiological Effects
ML315 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of neurotransmitter levels. It has also been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ML315 is its high selectivity for PDE10A and HDAC6 enzymes, which makes it a useful tool for studying the role of these enzymes in various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on ML315. One of the potential applications is its use as a therapeutic agent for various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. It may also have potential applications in cancer therapy, as it has been shown to inhibit the growth of several cancer cell lines. Additionally, further research is needed to understand the long-term effects of ML315 and its potential side effects.
Métodos De Síntesis
The synthesis of ML315 involves a multi-step process that includes the reaction of 2-methylphenylboronic acid with 1,3-benzodioxole-5-carboxylic acid, followed by the coupling reaction with 4-nitrobenzenesulfonyl chloride and reduction with tin and hydrochloric acid. Finally, the amino group is introduced by reacting with ammonia in ethanol.
Aplicaciones Científicas De Investigación
ML315 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase 10A (PDE10A) and histone deacetylase 6 (HDAC6), which are involved in the regulation of cell growth and differentiation.
Propiedades
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-9-2-4-11(23(16,19)20)7-12(9)17-15(18)10-3-5-13-14(6-10)22-8-21-13/h2-7H,8H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRWFLUEPICFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6110049 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4924128.png)
![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4924135.png)
![diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)
![N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4924153.png)
![N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4924174.png)


![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)

